molecular formula C5H5F9GeHg B14375001 Pubchem_13199583 CAS No. 89928-24-5

Pubchem_13199583

Cat. No.: B14375001
CAS No.: 89928-24-5
M. Wt: 509.30 g/mol
InChI Key: BKDOWWDOELJQHZ-UHFFFAOYSA-N
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Description

PubChem Compound CID 13199583 is a unique chemical entity registered in the PubChem database, a premier public repository managed by the National Center for Biotechnology Information (NCBI) . PubChem aggregates chemical information from over 350 data contributors, including academic institutions, government agencies, and private organizations, to provide standardized structural, biological, and pharmacological data for small molecules . Each Compound ID (CID) represents a distinct, curated chemical structure derived from PubChem’s Substance database through a rigorous standardization process .

Properties

CAS No.

89928-24-5

Molecular Formula

C5H5F9GeHg

Molecular Weight

509.30 g/mol

InChI

InChI=1S/C3F9Ge.C2H5.Hg/c4-1(5,6)13(2(7,8)9)3(10,11)12;1-2;/h;1H2,2H3;

InChI Key

BKDOWWDOELJQHZ-UHFFFAOYSA-N

Canonical SMILES

CC[Hg].C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pubchem_13199583 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired compound. For example, a common synthetic route might involve the use of dichloromethane and methanol as solvents, along with other reagents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using advanced equipment and techniques. This often includes the use of crystallization autoclaves and supercritical fluid crystallization systems to obtain high-purity compounds with increased bioavailability .

Chemical Reactions Analysis

Types of Reactions

Pubchem_13199583 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different forms.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Pubchem_13199583 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_13199583 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact mechanism may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two primary methods to identify compounds structurally related to CID 13199583: 2-D similarity (Similar Compounds) and 3-D similarity (Similar Conformers) . These approaches are complementary, offering distinct insights into molecular relationships .

2-D Similarity (Similar Compounds)

2-D similarity focuses on topological features, such as atomic connectivity and functional groups. It uses the Tanimoto coefficient , a fingerprint-based metric, to quantify structural resemblance. Compounds with shared scaffolds or substituents are prioritized .

Key Features of 2-D Similarity:

  • Scaffold-Centric : Identifies analogs with conserved core structures.
  • Functional Group Matching : Highlights molecules with similar reactive moieties.
  • Threshold-Based : Results are filtered to retain only high-confidence matches (typically Tanimoto ≥ 0.8) .

3-D Similarity (Similar Conformers)

3-D similarity evaluates spatial and electrostatic compatibility using shape-overlap scores (e.g., STST-opt) and feature-based alignment . This method prioritizes molecules with analogous binding conformations, even if their 2-D structures differ .

Key Features of 3-D Similarity:

  • Shape Complementarity : Matches molecules with comparable van der Waals surfaces.
  • Electrostatic Alignment : Considers charge distribution for macromolecule interactions.
  • Conformer Flexibility : Accounts for up to 500 conformers per compound, generated via Merck Molecular Force Field (MMFF94s) .

Comparative Analysis of 2-D vs. 3-D Similarity

The table below summarizes the critical differences between these approaches:

Metric 2-D Similarity 3-D Similarity
Basis Atomic connectivity and bonds Molecular shape and electrostatic features
Primary Use Case Scaffold hopping, lead optimization Virtual screening, binding conformation prediction
Computational Cost Low High (requires conformer generation)
Coverage in PubChem ~89 million compounds ~90% of PubChem compounds (≤50 atoms)
Key Reference Wang et al. (2009) Kim et al. (2011)

Complementarity of 2-D and 3-D Methods

Studies demonstrate that 2-D and 3-D similarity searches yield non-overlapping results, underscoring their synergistic utility. For example, 3-D methods can identify structurally divergent molecules with similar pharmacophores, while 2-D methods excel at finding close analogs for synthesis or patent analysis .

Case Study: Hypothetical Analog Identification for CID 13199583

Using PubChem’s tools, hypothetical analogs of CID 13199583 might include:

CID Similarity Type Tanimoto/Shape Score Key Structural Features
13199584 2-D 0.92 Shared aromatic core with hydroxyl substitution
13199585 3-D 0.85 Aliphatic chain with carboxylate group (shape match)

Note: These examples are illustrative; actual analogs require PubChem query execution.

Limitations and Considerations

  • Conformer Quality : 3-D models exclude large/flexible molecules (>50 atoms or >15 rotatable bonds) .

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